An In-depth Technical Guide to the Chemical Properties of 6-Methylisobenzofuran-1(3H)-one
An In-depth Technical Guide to the Chemical Properties of 6-Methylisobenzofuran-1(3H)-one
For the Attention of Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known chemical properties of 6-Methylisobenzofuran-1(3H)-one, a substituted phthalide derivative. Due to the limited availability of experimental data for this specific compound, this document also includes inferred properties and methodologies based on closely related analogs to provide a predictive and practical resource for researchers.
Core Chemical Properties
While specific experimental data for 6-Methylisobenzofuran-1(3H)-one is not widely available in the public domain, its fundamental properties can be established.
| Property | Value | Source |
| Molecular Formula | C₉H₈O₂ | - |
| Molecular Weight | 148.16 g/mol | - |
| CAS Number | 52134-39-9 | - |
Note: The lack of readily available experimental data for properties such as melting point, boiling point, and solubility underscores the need for further experimental characterization of this compound.
Postulated Synthesis of 6-Methylisobenzofuran-1(3H)-one
While a specific, detailed experimental protocol for the synthesis of 6-Methylisobenzofuran-1(3H)-one is not explicitly documented in the reviewed literature, a plausible synthetic route can be devised based on established methods for analogous 6-substituted isobenzofuranones. A potential approach involves the synthesis of 6-allyl-7-hydroxy-5-methoxy-4-methylphthalide, a key intermediate in the synthesis of Mycophenolic acid, which can be adapted.[1] Another versatile method is the domino one-pot synthesis utilizing copper catalysis in water, which offers an environmentally benign route to isobenzofuran-1(3H)-ones.[2]
A proposed synthetic workflow is outlined below:
Caption: Plausible synthetic workflow for 6-Methylisobenzofuran-1(3H)-one.
Experimental Protocols for Analogous Compounds
Domino One-Pot Synthesis of Isobenzofuran-1(3H)-ones via [Cu]-Catalysis[2]
This environmentally friendly method utilizes water as a solvent and a copper catalyst for the synthesis of isobenzofuran-1(3H)-ones from o-bromobenzyl alcohols.
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Reaction Components:
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o-bromobenzyl alcohol derivative
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Potassium hexacyanoferrate(II) (as a non-toxic cyanide source)
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Copper(I) iodide (CuI) as the catalyst
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Imidazole as the ligand
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Water as the solvent
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-
Procedure:
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A mixture of the o-bromobenzyl alcohol, potassium hexacyanoferrate(II), CuI, and imidazole in water is prepared.
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The reaction mixture is heated and stirred.
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The reaction proceeds through a domino sequence of intermolecular cyanation, in situ intramolecular nucleophilic attack, and hydrolysis.
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The product, the corresponding isobenzofuran-1(3H)-one, is then isolated and purified.
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Synthesis of 6-Allyl-7-hydroxy-5-methoxy-4-methylphthalide[1]
This multi-step synthesis highlights a pathway to a structurally related phthalide.
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Key Steps:
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Reaction of 2-Allyl-6-formyl-4-methoxycarbonyl-5-pivaloyloxymethyl Resorcinol with 4-(Pivaloyloxy)-2-butynal in the presence of sodium hydride in THF.
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Reduction of the resulting intermediate with sodium borohydride in methanol.
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Mesylation of the alcohol followed by reduction with sodium borohydride in DMF.
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Demethylation using boron trichloride in dichloromethane to yield the final product.
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Spectral Data of the Isobenzofuranone Core
Specific spectral data for 6-Methylisobenzofuran-1(3H)-one is not available. The following represents typical spectral characteristics of the parent isobenzofuran-1(3H)-one and its derivatives, which can aid in the characterization of the target compound.
| Spectral Data Type | Key Features and Representative Values for Isobenzofuranone Analogs |
| ¹H NMR | Aromatic protons typically appear in the range of 7.0-8.0 ppm. The methylene protons of the lactone ring (at position 3) usually resonate around 5.0-5.5 ppm. Methyl group protons would be expected in the aliphatic region (around 2.0-2.5 ppm). |
| ¹³C NMR | The carbonyl carbon of the lactone is typically observed around 170 ppm. Aromatic carbons resonate between 120-150 ppm. The methylene carbon at position 3 is usually found around 70 ppm. The methyl carbon would appear in the upfield region (around 20 ppm). |
| IR Spectroscopy | A strong characteristic absorption band for the γ-lactone carbonyl group is expected around 1760-1780 cm⁻¹. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, and C=C stretching vibrations for the aromatic ring appear in the 1450-1600 cm⁻¹ region. |
| Mass Spectrometry | The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of CO and other characteristic fragments of the phthalide structure. |
Potential Biological Activity and Signaling Pathways
While no specific biological studies have been conducted on 6-Methylisobenzofuran-1(3H)-one, the isobenzofuranone scaffold is present in numerous biologically active natural products and synthetic compounds.
Recent studies on isobenzofuranone derivatives have revealed potential as:
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Antidepressant agents: Some derivatives have shown efficacy in treating depression by acting as serotonin reuptake inhibitors.
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Neuroprotective agents: Certain isobenzofuranones have demonstrated neuroprotective effects in models of ischemic stroke.
The diagram below illustrates a generalized signaling pathway that could be modulated by biologically active isobenzofuranone derivatives, based on their potential as neuroprotective or antidepressant agents.
Caption: Generalized signaling pathway for bioactive isobenzofuranones.
Safety and Handling
Specific safety and handling information for 6-Methylisobenzofuran-1(3H)-one is not available. As a general precaution for a laboratory chemical of unknown toxicity, it should be handled with care. Standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, it is recommended to obtain a Safety Data Sheet (SDS) from a supplier if the compound becomes commercially available.[3][4][5][6][7]
Disclaimer: This document is intended for informational purposes for a scientific audience. The information provided, particularly concerning physical properties and experimental protocols for 6-Methylisobenzofuran-1(3H)-one, is largely based on data from analogous compounds due to a lack of specific experimental results for the target molecule. Researchers should exercise their own judgment and perform necessary validations before relying on this information.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Domino One-Pot Process for the Synthesis of Isobenzofuran-1(3H)-ones via [Cu]-Catalysis Using Water as the Green Solvent [organic-chemistry.org]
- 3. download.basf.com [download.basf.com]
- 4. fishersci.com [fishersci.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. angenechemical.com [angenechemical.com]
- 7. tcichemicals.com [tcichemicals.com]
